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Compound of Interest

Compound Name: 2-Oxocyclopentanecarbonitrile

Cat. No.: B149592

For Researchers, Scientists, and Drug Development Professionals
Introduction

2-Oxocyclopentanecarbonitrile, a bifunctional cyclic compound, serves as a valuable building
block in organic synthesis and drug discovery. Its rigid cyclopentanone frame, coupled with the
reactive keto and nitrile functionalities, offers a unique scaffold for the design of novel
therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within
its crystal lattice is paramount for predicting its physicochemical properties, reaction dynamics,
and potential interactions with biological targets. This technical guide provides a
comprehensive overview of the anticipated crystal structure of 2-
Oxocyclopentanecarbonitrile, details the standard experimental procedures for its structural
elucidation, and presents a logical framework for its molecular interactions.

While a definitive, publicly archived single-crystal X-ray diffraction study for 2-
Oxocyclopentanecarbonitrile is not readily available in crystallographic databases as of the
latest search, this guide outlines the expected structural parameters and the established
methodologies for such an analysis.

Predicted Physicochemical Properties

A summary of the computed and experimentally available data for 2-
Oxocyclopentanecarbonitrile is presented below. These properties provide a foundational
understanding of the molecule's behavior.
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Property Value Source
Molecular Formula CeH7NO PubChem[1]
Molecular Weight 109.13 g/mol PubChem[1]
IUPAC Name Z'OXOCYC_IOpemane'l' PubChem[1]
carbonitrile

CAS Number 2941-29-9 PubChem[1]
Boiling Point 258 °C at 760 mmHg LookChem|[2]
Density 1.084 g/cm3 LookChem[2]
XLogP3 0.4 LookChem|[2]
Hydrogen Bond Donor Count 0 LookChem|[2]

Hydrogen Bond Acceptor
2 LookChem|[2]
Count

Experimental Protocol for Crystal Structure Analysis

The determination of the crystal structure of a small organic molecule like 2-
Oxocyclopentanecarbonitrile follows a well-established workflow. The following sections
detail the necessary experimental procedures.

Synthesis and Purification

The initial step involves the synthesis of 2-Oxocyclopentanecarbonitrile, which can be
achieved through various organic synthesis routes. Following synthesis, the compound must
be purified to a high degree, typically greater than 99%, to ensure the growth of high-quality
single crystals. Common purification techniques include:

» Recrystallization: Dissolving the crude product in a suitable solvent at an elevated
temperature and allowing it to cool slowly, promoting the formation of pure crystals.

» Chromatography: Utilizing techniques such as column chromatography to separate the
target compound from impurities.
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Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several
methods can be employed:

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed
in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks,
leading to the formation of single crystals.

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then
placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound
is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of
the compound and inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at a higher temperature is
slowly cooled, leading to supersaturation and subsequent crystal growth.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in
the X-ray beam of a single-crystal X-ray diffractometer. The data collection process involves:

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the
dimensions and angles of the unit cell and to identify the Bravais lattice.

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in
the X-ray beam. The intensity and position of each diffraction spot are recorded. Key
parameters for data collection include the X-ray wavelength (e.g., Mo Ka, A = 0.71073 A),
temperature (often cryogenic, e.g., 100 K, to minimize thermal motion), and exposure time.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure:

o Structure Solution: The initial positions of the atoms in the unit cell are determined using
direct methods or Patterson methods.
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o Structure Refinement: The atomic positions and their anisotropic displacement parameters
are refined against the experimental diffraction data using a least-squares minimization
algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined
isotropically. The final refined structure is evaluated based on crystallographic R-factors
(e.g., R1, wR2) and the goodness-of-fit (GooF).

Visualizing the Workflow and Molecular Logic

To better illustrate the process and the molecular features of 2-Oxocyclopentanecarbonitrile,
the following diagrams are provided.

Synthesis & Purification Crystallization Xeray Diffraction Structural Analysis
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Figure 1: Experimental workflow for crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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